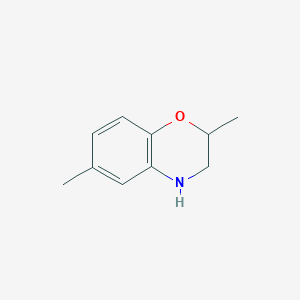

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Vue d'ensemble

Description

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound . It has a molecular weight of 163.22 and is typically stored at room temperature . The compound is liquid in its physical form .

Synthesis Analysis

The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines .

Molecular Structure Analysis

The molecular structure of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the InChI code 1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are not detailed in the search results, benzoxazines in general are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a liquid at room temperature . It has a molecular weight of 163.22 .

Applications De Recherche Scientifique

Potassium Channel Activators

Research indicates that certain 3,4-dihydro-2H-1,4-benzoxazine derivatives, including those with 2,6-dimethyl substitution, are effective potassium channel activators. For example, a study found that these compounds, particularly 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide, displayed potent oral antihypertensive effects in spontaneously hypertensive rats, surpassing the efficacy of cromakalim (Matsumoto et al., 1996).

Synthesis and Crystal Structure Analysis

The compound has been utilized in the synthesis of novel structures, like the pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This synthesis involves mixed anhydride preparation and reduction, with the structural features established via X-ray analysis (Ilaš et al., 2008).

Inhibitors of Insulin Release and Muscle Relaxants

Certain 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been studied as isosteres of 2,2-dimethylchromans, exhibiting inhibitory effects on glucose-induced insulin release and myorelaxant activities. These studies highlight the potential of benzoxazines as modulators of pancreatic β-cell KATP channels and calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).

Polymerization Catalysts

Benzoxazine-based phenolic resins, including those with 3,4-dihydro-2H-1,3-benzoxazine, have been studied for their reactivity with strong and weak carboxylic acids and phenols as catalysts. These studies provide insights into the auto-accelerated curing processes and termination of curing with these catalysts, relevant to polymer chemistry (Dunkers & Ishida, 1999).

Serotonin-3 Receptor Antagonists

3,4-Dihydro-2H-1,4-benzoxazine derivatives, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. These compounds demonstrate significant promise in modulating serotonin receptors, which has implications for various neurological and psychiatric disorders (Kuroita et al., 1996).

Propriétés

IUPAC Name |

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPNTMHBTQBGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)

![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)

![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)

![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)